molecular formula C28H30ClN5O3 B1674689 Lecozotan hydrochloride CAS No. 433282-68-9

Lecozotan hydrochloride

カタログ番号: B1674689
CAS番号: 433282-68-9
分子量: 520.0 g/mol
InChIキー: GXYZREDEYDFJPT-ZMBIFBSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lecozotan hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of cognitive dysfunctions such as Alzheimer’s disease. It is a selective antagonist of the 5-hydroxytryptamine receptor 1A, which plays a crucial role in the regulation of neurotransmitters like acetylcholine and glutamate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lecozotan hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a benzodioxin moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

    Purification: Involves crystallization and recrystallization steps to obtain the pure hydrochloride salt.

    Quality Control: Ensures the final product meets pharmaceutical standards.

化学反応の分析

Types of Reactions

Lecozotan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

科学的研究の応用

Chemical and Biological Properties

Lecozotan hydrochloride (CAS No. 433282-68-9) has the molecular formula C28H30ClN5O3C_{28}H_{30}ClN_{5}O_{3} and a molecular weight of 520.02 g/mol. It is characterized by its ability to enhance the release of neurotransmitters like glutamate and acetylcholine in the hippocampus, which are critical for cognitive function .

Cognitive Dysfunction Treatment

Lecozotan has been investigated for its efficacy in treating mild-to-moderate Alzheimer's disease. Clinical trials have shown that it can improve cognitive performance without inducing tolerance or desensitization at therapeutic doses .

Neuropharmacology Studies

The compound serves as a model in neuropharmacological research, particularly in studies examining receptor-ligand interactions and neurotransmitter dynamics. Its role as a serotonin 1A receptor antagonist makes it an important tool for understanding cognitive processes .

Behavioral Studies

In behavioral pharmacology, Lecozotan has been used to assess its effects on learning and memory in various animal models. For instance, it significantly improved task performance in aged rhesus monkeys and reversed cognitive impairments in marmosets .

Case Study 1: Cognitive Enhancement in Animal Models

A study involving aged rhesus monkeys demonstrated that administration of Lecozotan at an optimal dose improved task performance efficiency. The findings suggest that Lecozotan may enhance cognitive function through its action on serotonin receptors .

Case Study 2: Reversal of Learning Deficits

Research conducted on marmosets indicated that Lecozotan effectively reversed learning deficits induced by the glutamatergic antagonist MK-801. This highlights its potential application in addressing cognitive impairments associated with neurodegenerative diseases .

Summary Table of Research Findings

Study Subjects Dosage Findings
Schechter et al., 2005Rodents0.3 mg/kg s.c.Enhanced release of glutamate and acetylcholine; improved cognitive function
Patat et al., 2009Healthy young & elderlyAscending doses up to 10 mgSafe and well-tolerated; no significant cognitive impairment observed
Behavioral study on monkeysAged rhesus monkeys1 mg/kg p.o.Significant improvement in task performance efficiency
Marmoset studyMarmosets2 mg/kg i.m.Reversed learning deficits induced by MK-801

作用機序

Lecozotan hydrochloride exerts its effects by selectively antagonizing the 5-hydroxytryptamine receptor 1A. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, this compound enhances the release of acetylcholine and glutamate, which are crucial for cognitive functions. The molecular targets include the 5-hydroxytryptamine receptor 1A, and the pathways involved are related to neurotransmitter release and synaptic plasticity .

類似化合物との比較

Similar Compounds

Uniqueness

Lecozotan hydrochloride is unique due to its specific chemical structure, which allows for selective antagonism of the 5-hydroxytryptamine receptor 1A. This selectivity enhances its potential as a therapeutic agent for cognitive disorders, making it a promising candidate for further research and development .

生物活性

Lecozotan hydrochloride, also known as SRA-333, is a selective serotonin 1A (5-HT1A) receptor antagonist that has been investigated for its potential in enhancing cognitive functions, particularly in the context of Alzheimer's disease (AD). This article aims to summarize the biological activity of lecozotan based on diverse research findings, including in vitro and in vivo studies, pharmacokinetics, and clinical trials.

Lecozotan acts primarily as a 5-HT1A receptor antagonist , which plays a crucial role in modulating neurotransmitter systems involved in cognition. By antagonizing this receptor, lecozotan enhances the release of key neurotransmitters such as glutamate and acetylcholine . This mechanism is particularly relevant for cognitive processing and memory enhancement.

In Vitro Studies

In vitro studies have demonstrated that lecozotan significantly potentiates the potassium chloride-stimulated release of glutamate and acetylcholine in the dentate gyrus of the hippocampus. This suggests that lecozotan may enhance synaptic plasticity and cognitive function through its action on cholinergic and glutamatergic systems .

In Vivo Studies

Lecozotan has shown promising results in various animal models:

  • In aged rhesus monkeys, lecozotan improved task performance efficiency at an optimal dose of 1 mg/kg p.o. .
  • In rats, it enhanced memory in a dose-dependent manner and prevented memory impairment induced by scopolamine, without significantly affecting anxiety or behavioral depression .

Clinical Trials

Lecozotan has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD):

  • A study reported that lecozotan was safe and well-tolerated at steady-state doses up to 5 mg q12h , with a maximum tolerated dose exceeding 10 mg .
  • It was evaluated in Phase III trials for cognitive deficits associated with Alzheimer's disease, demonstrating a trend toward improvement in cognitive function as measured by the ADAS-Cog scale .

Safety Profile

The safety profile of lecozotan indicates that it is generally well-tolerated. Mild-to-moderate adverse events such as paraesthesia and dizziness were noted but were transient and correlated with plasma concentrations. No significant changes were observed in vital signs or laboratory tests during the trials .

Research Findings Summary

Study Type Findings
In VitroPotentiated release of glutamate and acetylcholine; selective 5-HT1A receptor antagonist .
In Vivo (Monkeys)Improved task performance efficiency at 1 mg/kg p.o. .
In Vivo (Rats)Enhanced memory; prevented scopolamine-induced impairment without affecting anxiety .
Clinical TrialsSafe up to 5 mg q12h; trending improvement in ADAS-Cog scores for Alzheimer's patients .

Case Studies

A notable case involved administering lecozotan to aged marmosets, where it reversed learning deficits induced by glutamatergic antagonism. The study highlighted the drug's potential as a treatment for cognitive decline associated with neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What is the mechanism of action of lecozotan hydrochloride in modulating cognitive function?

this compound acts as a selective 5-HT1A receptor antagonist, with demonstrated efficacy in enhancing acetylcholine and glutamate release in the hippocampus, particularly under KCl-induced depolarization. This activity is linked to its cognitive-enhancing properties, which have been studied in Alzheimer's disease models. Methodologically, receptor binding assays (e.g., radioligand displacement studies) and in vivo microdialysis techniques are critical for validating its target specificity and neurotransmitter dynamics .

Q. How is receptor selectivity for 5-HT1A validated in preclinical studies?

Selectivity is assessed using competitive binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A) and other neurotransmitter systems (e.g., dopamine D2 receptors). Data from saturation and displacement experiments (e.g., IC50 values) are analyzed to confirm preferential binding to 5-HT1A. Cross-reactivity studies in knockout animal models further validate specificity .

Q. What in vivo models are used to assess lecozotan’s cognitive effects?

Common models include:

  • Morris Water Maze : Evaluates spatial memory in rodents.
  • Passive Avoidance Tests : Measures associative learning.
  • Scopolamine-Induced Amnesia Models : Tests acetylcholine-dependent memory rescue.
    Dosage optimization (e.g., 0.3–3 mg/kg in rodents) and longitudinal behavioral tracking are essential to mitigate variability .

Q. How is cognitive enhancement quantified in experimental settings?

Cognitive metrics include:

  • Latency Reduction : Time to complete memory tasks.
  • Error Rate Decline : Frequency of incorrect choices in maze tests.
  • Neurochemical Biomarkers : Acetylcholine levels via microdialysis or HPLC. Statistical rigor (e.g., ANOVA with post-hoc tests) ensures robustness against false positives .

Q. What bioanalytical methods are recommended for quantifying lecozotan in biological samples?

  • HPLC-UV/LC-MS : Validated for plasma/brain tissue quantification.
  • Sample Preparation : Protein precipitation with acetonitrile, followed by centrifugation (10,000 × g, 10 min).
  • Kinetic Analysis : Zero-order or Higuchi models for release kinetics, as demonstrated in analogous studies (e.g., hydroxyzine hydrochloride FDTs) .

Advanced Research Questions

Q. How does chronic lecozotan administration affect 5-HT1A receptor tolerance?

Contrary to many receptor antagonists, chronic dosing (e.g., 14 days at 1 mg/kg in rodents) does not induce desensitization or tolerance. This is confirmed via sustained behavioral responses (e.g., no decline in passive avoidance retention) and stable receptor density measurements (e.g., autoradiography). Comparative studies with other 5-HT1A antagonists (e.g., WAY-100635) highlight lecozotan’s unique pharmacodynamic profile .

Q. What experimental design considerations minimize bias in Alzheimer’s disease models?

  • Blinding : Separate personnel for dosing, behavioral testing, and data analysis.
  • Cohort Stratification : Age- and gender-matched groups to control for neurodegeneration variability.
  • Positive Controls : Inclusion of donepezil or memantine to benchmark efficacy.
    Refer to standardized protocols (e.g., NIH guidelines) for translational validity .

Q. How should researchers address contradictions in neurochemical vs. behavioral data?

Example: Elevated acetylcholine levels may not always correlate with improved cognition. Strategies include:

  • Multivariate Analysis : Partial least squares regression to identify confounding variables.
  • Dose-Response Curves : Verify linearity between neurotransmitter release and behavioral outcomes.
  • Replication Studies : Cross-validate findings in independent cohorts or alternative models (e.g., transgenic mice) .

Q. What combinatorial therapies enhance lecozotan’s efficacy in neurodegenerative models?

Co-administration with acetylcholinesterase inhibitors (e.g., rivastigmine) or NMDA receptor modulators (e.g., memantine) shows additive effects. Experimental designs should include:

  • Isobolographic Analysis : Quantify synergism/antagonism.
  • Safety Pharmacology : Assess QT interval prolongation or hepatotoxicity via in vitro cardiotoxicity assays (e.g., hERG channel screening) .

Q. What translational challenges arise in scaling lecozotan from preclinical to clinical studies?

Key issues include:

  • Species Differences : Rodent vs. human 5-HT1A receptor affinity (e.g., Ki values).
  • Bioavailability Optimization : Formulation adjustments for human pharmacokinetics (e.g., salt form stability).
  • Biomarker Validation : CSF acetylcholine levels vs. non-invasive fMRI/ PET imaging in clinical trials .

特性

CAS番号

433282-68-9

分子式

C28H30ClN5O3

分子量

520.0 g/mol

IUPAC名

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1

InChIキー

GXYZREDEYDFJPT-ZMBIFBSDSA-N

SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

異性体SMILES

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

正規SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl

外観

Solid powder

Key on ui other cas no.

433282-68-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SRA-333;  SRA333;  SRA 333;  Lecozotan HCl;  Lecozotan hydrochloride.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。